molecular formula C10H14ClN3O3 B1305626 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 329922-40-9

2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol

Cat. No. B1305626
CAS RN: 329922-40-9
M. Wt: 259.69 g/mol
InChI Key: ZDFPMINOGMCWFU-UHFFFAOYSA-N
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Description

The compound 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound . For instance, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids suggests that the ethanol moiety in the compound of interest may also serve as a functional group that can be manipulated in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including esterification, nitrification, hydrolysis, and reduction, as seen in the study of 2-(4-aminophenyl) ethanol . This suggests that the synthesis of 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol could also involve similar steps, particularly if the compound is used as an intermediate in the production of pharmaceuticals or other chemicals.

Molecular Structure Analysis

The molecular structure of related compounds, such as the zinc(II) 2-[bis(2-aminomethyl)amino]ethanol complex, reveals that the presence of an ethoxyl group can significantly affect the acidity and reactivity of the molecule . This could imply that the ethoxyl group in 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol may also confer unique acid-base properties that could be exploited in catalysis or as a functional group in further synthetic steps.

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as the base-labile carboxyl protecting group 2-(4-acetyl-2-nitrophenyl)ethyl, indicates that the nitro and chloro substituents on the aromatic ring can be sensitive to certain conditions, such as basic environments . This suggests that the 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol molecule may also undergo specific chemical reactions under controlled conditions, which could be useful in selective synthesis or protection/deprotection strategies in organic chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol are not directly reported, the properties of structurally related compounds can provide some clues. For example, the zinc(II) complex with 2-[bis(2-aminomethyl)amino]ethanol demonstrates the importance of the ligand structure in determining the acidity and reactivity of the metal-bound alkoxide group . Similarly, the stability of the 2-(pyridin-2-yl)ethyl group under acidic conditions and its cleavage under alkaline conditions or high temperature suggest that the stability and reactivity of the compound of interest may also be influenced by its substituents and the conditions to which it is subjected .

properties

IUPAC Name

2-[2-(2-chloro-4-nitroanilino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c11-9-7-8(14(16)17)1-2-10(9)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFPMINOGMCWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200986
Record name 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol

CAS RN

329922-40-9
Record name 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329922-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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